1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine
Overview
Description
1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which results in the modulation of serotonin levels in the brain. The compound may also act on the dopamine system by increasing dopamine release and inhibiting dopamine reuptake.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has a range of biochemical and physiological effects. It has been found to have anxiolytic and antidepressant-like effects in animal models, as well as anti-inflammatory properties. The compound has also been shown to have a neuroprotective effect in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine in lab experiments is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that the compound has not been extensively studied in humans, and its long-term effects are not known.
Future Directions
There are several future directions for research on 1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine. One area of interest is its potential use in the treatment of mood disorders, such as anxiety and depression. Further studies are needed to determine the safety and efficacy of the compound in humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that the compound has a neuroprotective effect, and further research may lead to the development of new treatments for these diseases. Additionally, research on the compound's mechanism of action may lead to the development of new drugs that target the serotonin and dopamine systems.
Scientific Research Applications
1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. The compound has also been shown to have an effect on the dopamine system, which is involved in reward and motivation.
properties
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-3-5-16(6-4-14)12-19-7-9-20(10-8-19)18(21)17-11-15(2)22-13-17/h3-6,11,13H,7-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJANFCMHNIBUEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CSC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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